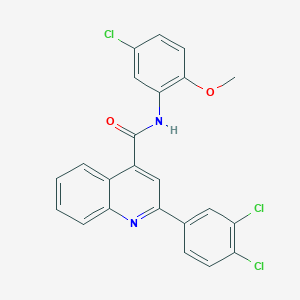

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C23H15Cl3N2O2 |

|---|---|

Molecular Weight |

457.7 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H15Cl3N2O2/c1-30-22-9-7-14(24)11-21(22)28-23(29)16-12-20(13-6-8-17(25)18(26)10-13)27-19-5-3-2-4-15(16)19/h2-12H,1H3,(H,28,29) |

InChI Key |

IEIDJXYTTUEJER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with various substitutions that influence its biological properties. Its molecular formula is with a molecular weight of approximately 457.74 g/mol. The structural characteristics allow for versatile interactions with biological targets.

Research indicates that this compound may exert its biological effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

- Receptor Modulation : It interacts with various receptors, potentially leading to therapeutic effects in different disease models.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has shown promising results against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 2.41 | Cell cycle arrest |

Antimycobacterial Activity

The compound has also been tested for its antimycobacterial properties, showing effectiveness against Mycobacterium tuberculosis and other mycobacterial species:

- Comparison with Standards : Demonstrated higher activity than standard treatments like isoniazid.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

- Chloro and Methoxy Substituents : These groups enhance lipophilicity and receptor binding affinity.

- Quinoline Core : Essential for the compound's interaction with biological targets.

Case Studies

-

Study on Anticancer Properties :

In a study evaluating a series of quinoline derivatives, this compound was among the most effective compounds tested against breast cancer cell lines, inducing apoptosis through caspase activation and p53 pathway modulation . -

Antimycobacterial Activity Assessment :

A comparative study showed that this compound exhibited superior activity against M. tuberculosis compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in treating tuberculosis .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide exhibits significant anticancer activity. Its mechanism of action primarily involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

- Case Study: Breast Cancer

In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of quinoline compounds similar to this compound showed enhanced cytotoxicity against MCF-7 cells, a common breast cancer model .

Neuroprotective Effects

2.1 Neuroprotection Against Excitotoxicity

The compound has been studied for its neuroprotective effects, particularly in conditions characterized by excitotoxicity, such as Alzheimer's disease and Parkinson's disease. Its ability to modulate glutamate receptors positions it as a candidate for neuroprotective therapies.

- Case Study: Alzheimer’s Disease

Research highlighted in the Neuroscience Letters journal suggests that this compound can inhibit NMDA receptor-mediated excitotoxicity. This inhibition may help mitigate neuronal damage in models of Alzheimer’s disease .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

This compound is also being explored for its role as an enzyme inhibitor. It shows promise in inhibiting certain kinases involved in various metabolic pathways.

- Case Study: Kinase Inhibition

A study published in Biochemical Pharmacology demonstrated that this compound could effectively inhibit specific kinases associated with cancer cell signaling pathways, thereby reducing tumor growth rates in xenograft models .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation and induction of apoptosis | Effective against breast cancer cell lines (MCF-7); promotes caspase activation |

| Neuroprotection | Modulation of NMDA receptors to prevent excitotoxicity | Protects neurons from damage in Alzheimer’s disease models |

| Enzyme Inhibition | Inhibition of specific kinases involved in metabolic pathways | Reduces tumor growth rates in xenograft models |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

The 2-position of the quinoline ring is critical for modulating bioactivity. Comparative analysis with similar compounds reveals:

Key Observations :

- The 3,4-dichlorophenyl group in the target compound enhances hydrophobicity and steric bulk compared to simpler substituents (e.g., methyl in or 4-chlorophenyl in ). This may influence receptor binding or metabolic stability.

Pharmacological Activity

While direct activity data for the target compound are absent, analogs provide insights:

Hypothesized Bioactivity of Target Compound: The 3,4-dichlorophenyl group may enhance target affinity compared to monochlorinated or non-aromatic substituents, though excessive hydrophobicity could reduce bioavailability. The methoxy group in the amide substituent might improve metabolic stability relative to compounds with alkyl chains (e.g., ).

Preparation Methods

Synthesis of 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid

The quinoline core bearing the 3,4-dichlorophenyl substituent at position 2 can be synthesized via the Pfitzinger reaction , which involves the condensation of isatin derivatives with substituted acetophenones under basic conditions in refluxing ethanol. This method yields quinoline-4-carboxylic acids with various aryl substitutions at position 2.

Alternatively, catalytic methods using magnetic nanoparticle-supported catalysts have been reported to efficiently synthesize 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions with high yields and recyclability of the catalyst.

Conversion to Reactive Intermediates

- The quinoline-4-carboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride in dry toluene at 100–110 °C for 4–6 hours. This acid chloride intermediate is highly reactive and suitable for subsequent amide bond formation.

Formation of the Carboxamide Linkage

Coupling with 5-chloro-2-methoxyaniline

The acid chloride intermediate of 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is reacted with 5-chloro-2-methoxyaniline to form the target carboxamide.

This reaction is typically carried out in anhydrous conditions, often in dry solvents such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the released HCl and drive the reaction to completion.

The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

The product is then purified by recrystallization or chromatographic techniques to yield N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide with high purity.

Alternative Synthetic Routes and Catalytic Methods

Some studies report the use of hydrazide intermediates derived from quinoline-4-carboxylic acid esters, which are then reacted with orthoformates or other reagents to form various quinoline derivatives. While these methods are more common for pyrazole or other heterocyclic derivatives, they provide insight into the versatility of quinoline carboxamide synthesis.

The use of novel catalysts such as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride has been demonstrated to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acids efficiently under solvent-free conditions, offering greener and more sustainable synthetic routes.

Summary Table of Key Preparation Steps

Research Findings and Yields

The Pfitzinger reaction typically affords quinoline-4-carboxylic acids in moderate to good yields (60–85%) depending on substituents and reaction conditions.

Conversion to acid chlorides using thionyl chloride is generally quantitative or near-quantitative with minimal side products.

Amide coupling reactions with substituted anilines proceed with high yields (often >80%) when conducted under anhydrous conditions with appropriate bases.

Catalytic methods employing magnetic nanoparticle-supported catalysts have demonstrated yields exceeding 90% with facile catalyst recovery and reuse, enhancing the sustainability of the process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.